molecular formula C19H13NO2S B11982083 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone CAS No. 302913-60-6

1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone

Cat. No.: B11982083
CAS No.: 302913-60-6
M. Wt: 319.4 g/mol
InChI Key: BZXBFCMPPDWQIB-UHFFFAOYSA-N
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Description

1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core substituted with a 2-thienylcarbonyl group at position 1 and an ethanone moiety at position 2. Key properties include:

  • Molecular formula: C₁₉H₁₃NO₂S
  • Molecular weight: 319.385 g/mol
  • CAS No.: 302913-60-6 .

The ethanone substituent may contribute to hydrogen bonding or serve as a site for further derivatization.

Properties

CAS No.

302913-60-6

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone

InChI

InChI=1S/C19H13NO2S/c1-12(21)14-11-17(19(22)18-7-4-10-23-18)20-15-6-3-2-5-13(15)8-9-16(14)20/h2-11H,1H3

InChI Key

BZXBFCMPPDWQIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone typically involves the cyclization of 2-substituted quinolines. One common method is the In(III)-catalyzed 5-exo-dig aza-Conia-ene reaction, which efficiently promotes the cyclization of 2-(but-3-yn-1-yl)quinolines . The reaction conditions often include the use of indium acetate (In(OAc)3) and benzoic acid (PhCOOH) as catalysts.

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts .

Chemical Reactions Analysis

2.1. Formation of Pyrroloquinoline Core

The pyrrolo[1,2-a]quinoline framework can be constructed via multicomponent reactions or cyclization processes :

  • Four-component reactions involving isatin derivatives, diketene, and primary amines (e.g., ethylamine) under catalytic conditions, such as reflux at 70°C in ethanol. This method is known to yield pyrroloquinoline derivatives via a cascade of condensation and cyclization steps .

2.3. Incorporation of Ethanone Group

The ethanone moiety at position 3 could result from:

  • Alkylation or acylation of the pyrroloquinoline intermediate, followed by subsequent oxidation or ketone formation. For example, treatment with methyl iodide or acetyl chloride under alkaline conditions may introduce the ethanone group .

3.1. Pyrroloquinoline Core Formation

A plausible mechanism involves:

  • Nucleophilic attack : A secondary amine (e.g., ethylamine) reacts with diketene to form an enamine intermediate.

  • Michael addition : The intermediate undergoes a Michael addition with isatin derivatives, leading to cyclization and formation of the pyrroloquinoline ring .

3.2. Thiocarbonyl Substitution

The introduction of the 2-thienylcarbonyl group likely involves:

  • Electrophilic substitution : Reaction of the pyrroloquinoline intermediate with 2-thienylcarbonyl chloride at position 1.

  • Nucleophilic acylation : The secondary amine or aromatic ring acts as a nucleophile, displacing the chloride to form the carbonyl-substituted product .

Characterization and Analytical Data

While direct analytical data for this compound is not provided in the sources, related pyrroloquinoline derivatives exhibit:

  • ¹H NMR signals in the aromatic region (6–9 ppm) and distinct peaks for carbonyl groups (e.g., 9.35 ppm for H-9 quinoline) .

  • HPLC-HRMS data confirming molecular formulas (e.g., C₁₆H₁₁NO₄S₃+ for similar compounds) .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H13NO2S
  • CAS Number : 302913-60-6
  • IUPAC Name : 1-[1-(2-thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone

Physical Properties

The compound exhibits notable physical properties that contribute to its biological activity. These include solubility characteristics and stability under physiological conditions, which are critical for its application in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. The ability of pyrroloquinoline derivatives to inhibit specific protein kinases has been documented, demonstrating promising results in the treatment of various cancers.

Case Study: Kinase Inhibition

In a study assessing the inhibitory effects on various kinases, compounds similar to This compound showed significant inhibition percentages against JAK3 and NPM1-ALK kinases. For instance:

  • Compound A : IC50 = 0.36 μM (JAK3)
  • Compound B : IC50 = 0.54 μM (NPM1-ALK)

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies .

Antimicrobial Properties

Research has also indicated that compounds with similar structures exhibit antimicrobial and antifungal activities. For example, derivatives were found to surpass the efficacy of standard antibiotics like ampicillin and streptomycin in certain assays, indicating their potential as new antimicrobial agents.

Drug Development

The compound's structural features make it a valuable candidate for drug development processes. Its interaction with biological targets can be further explored through structure-activity relationship (SAR) studies to optimize its efficacy and reduce toxicity.

CompoundTarget KinaseIC50 (μM)Activity Type
Compound AJAK30.36Inhibitor
Compound BNPM1-ALK0.54Inhibitor
Compound CEGFR0.78Inhibitor
Compound DcRAF5.34Weak Inhibitor

Table 2: Antimicrobial Efficacy Comparison

CompoundActivity AgainstEfficacy Compared to Standard
Compound ABacteria (E. coli)Higher than ampicillin
Compound BFungi (Candida spp.)Higher than ketoconazole

Mechanism of Action

The mechanism of action of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to the inhibition of hypoxia-inducible factor-α transactivation, which plays a crucial role in tumor growth and survival . The compound may also interact with other cellular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Substituent Variations: Thienyl vs. Benzoyl

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone ():

  • Molecular formula: C₂₂H₁₇NO₃
  • Molecular weight : 343.382 g/mol
  • Key differences: Substituent at position 1: Benzoyl (C₆H₅CO-) replaces thienylcarbonyl. Additional methoxy group: A 7-methoxy group enhances polarity and solubility compared to the sulfur-containing thienyl group.
Parameter Target Compound Benzoyl Analog
Molecular Formula C₁₉H₁₃NO₂S C₂₂H₁₇NO₃
Molecular Weight (g/mol) 319.385 343.382
Substituent at Position 1 2-Thienylcarbonyl Benzoyl + 7-Methoxy
Solubility (Predicted) Moderate (sulfur hinders H-bonding) Higher (methoxy enhances polarity)

Core Structure Variations: Quinoline vs. Isoquinoline

Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)-methanone ():

  • Core structure: Pyrrolo[2,1-a]isoquinoline (isoquinoline fused at positions 1,2-a vs. quinoline at 1,2-a).
  • Key differences: Ring fusion: Isoquinoline shifts the nitrogen position, altering electronic distribution and steric accessibility. Impact: The isoquinoline core may enhance planarity, favoring intercalation in DNA or protein binding compared to quinoline derivatives .

Complex Heterocyclic Derivatives

Imidazo-pyrrolo-pyrazine derivatives ():

  • Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone.
  • Key differences: Core structure: Incorporates imidazo-pyrrolo-pyrazine and piperidine rings. Impact: Designed for high-affinity binding to kinase targets, contrasting with the planar aromatic system of the target compound .

Ethanone Derivatives with Halogen Substituents

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone ():

  • Molecular formula : C₉H₇BrN₂O
  • Key differences: Core structure: Imidazo[1,2-a]pyridine replaces pyrrolo[1,2-a]quinoline. Substituent: Bromine atom at position 6 increases molecular weight (259.07 g/mol) and offers a site for cross-coupling reactions. Impact: The bromine enhances electrophilicity, making this compound a precursor in Suzuki-Miyaura couplings, unlike the sulfur-based thienyl group in the target compound .

Biological Activity

1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanisms of action, and specific therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

This compound belongs to the class of pyrroloquinolines, which have been synthesized through various methods, including cyclization reactions involving thienylcarbonyl groups. The synthesis typically yields compounds with high purity (>99%) as confirmed by HPLC analyses.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[1,2-a]quinoline exhibit notable antimycobacterial activity. In particular, studies have shown that these compounds possess minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 8 to 128 µg/mL. The most promising derivatives demonstrated significant activity against multidrug-resistant strains, highlighting their potential as therapeutic agents for tuberculosis treatment .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity against several cancer types, with IC50 values indicating effective growth inhibition at low concentrations. For instance, compounds within this class have shown GI50 values ranging from 28 µM to 48 µM against prostate cancer cell lines .

Cell Line GI50 (µM)
MDA-MB-231 (Breast)37
PC-3 (Prostate)28
MRC-5 (Lung Fibroblast)>100

The mechanism of action for this compound involves several pathways:

  • Inhibition of Protein Kinases : Studies have indicated that derivatives can inhibit key protein kinases involved in cancer progression. For example, certain analogues showed IC50 values as low as 0.25 µM against NPM1-ALK and cRAF kinases .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular properties of pyrroloquinoline derivatives demonstrated that one compound exhibited an MIC of 8 µg/mL against Mycobacterium tuberculosis H37Rv strain. This study utilized resazurin microplate assays for evaluation and highlighted the potential for further development into anti-TB therapies .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation involving breast and prostate cancer cell lines, the compound was tested for its growth-inhibitory effects. The results indicated that it significantly reduced cell viability at concentrations as low as 15 µM in MDA-MB-231 cells, suggesting a strong anticancer potential .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone?

  • Methodological Answer : The compound can be synthesized via:
  • FeCl₃-Catalyzed Annulation : Cyclic ethers react with 1-(2-aminophenyl)pyrroles to form pyrrolo[1,2-a]quinoxaline derivatives. Yields range from 45% to 85% depending on substituents and reaction time (e.g., 6 hours for optimal results) .
  • Electrophilic Acetylation : AlCl₃-catalyzed reactions with acetyl chloride enable regioselective functionalization of pyrrolo[1,2-a]pyrazines. Reaction times vary (2–6 hours) with stoichiometric AlCl₃ (10 eq.) .
  • Pt(IV)-Catalyzed Hydroamination : Cyclization reactions with Pt(IV) catalysts yield fused pyrrolo[1,2-a]quinoxalines. Requires inert conditions and aprotic solvents .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide δ values for aromatic protons (6.8–8.5 ppm) and carbonyl groups (~190–210 ppm). Key for verifying substituent positions .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1680–1720 cm⁻¹) and thienyl groups (700–800 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c space group) validate stereochemistry and bond angles (e.g., β = 104.6°) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE: nitrile gloves, lab coats, and face shields .
  • Stability : Stable under normal conditions but incompatible with strong acids/bases. Decomposes under combustion, releasing toxic fumes .
  • Waste Management : Segregate and dispose via certified hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized in Fe-catalyzed reactions?

  • Methodological Answer :
  • Catalyst Loading : Increasing FeCl₃ to 15 mol% improves yields (e.g., 67% → 85%) but risks side reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of cyclic ethers .
  • Temperature Control : Reactions at 80–100°C balance kinetics and thermodynamics, minimizing decomposition .

Q. How should researchers address contradictory or incomplete toxicity data?

  • Methodological Answer :
  • Data Gaps : Existing SDS lack chronic toxicity and ecotoxicological profiles (e.g., bioaccumulation potential, soil mobility) .
  • Mitigation Strategies :
  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Use computational tools (e.g., QSAR models) to predict LD₅₀ and NOAEL values .

Q. What computational approaches predict reactivity in electrophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates charge distribution to identify nucleophilic sites (e.g., C-6 vs. C-8 in pyrrolo[1,2-a]pyrazines) .
  • Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., ethanol vs. DCM) .

Q. How can biological activity be evaluated for this compound?

  • Methodological Answer :
  • Anti-Leishmanial Assays : Test against Leishmania donovani promastigotes using IC₅₀ measurements (reference: similar quinoxaline derivatives show IC₅₀ < 10 µM) .
  • BRD7/9 Inhibition : Competitive binding assays with acetylated lysine peptides (e.g., TP-472N as a reference inhibitor) .

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